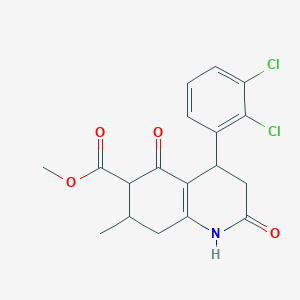

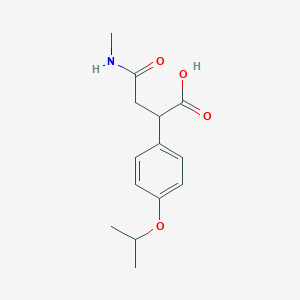

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of complex organic molecules with potential relevance in pharmaceutical applications. Its synthesis and characterization involve multiple steps and analyses to understand its structure and properties fully.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from readily available substrates. For example, Bänziger et al. (2000) describe a large-scale synthesis of a racemic quinoline derivative, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by several reaction steps including hydrogenation and esterification to achieve the target molecule (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography and other spectroscopic methods. De Souza et al. (2015) determined the crystal structures of isomeric quinolines, revealing the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements (De Souza et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to modify their molecular structure. Li (2015) demonstrated a visible-light-induced radical bromination of a quinoline derivative, showing the chemical reactivity and potential for structural modification of these compounds (Li, 2015).

科学的研究の応用

Practical and Large-Scale Synthesis

Markus Bänziger and colleagues (2000) discussed the efficient synthesis of a structurally related compound, showcasing its importance as an intermediate for pharmaceutically active compounds. This study highlights a method feasible for large-scale manufacturing, starting from affordable and available materials, showcasing the compound's significance in pharmaceutical development (Bänziger et al., 2000).

Antimalarial Activity

Research by K. Görlitzer et al. (2006) examined derivatives for antimalarial activity, showing the potential of structurally related quinoline derivatives in combating malaria. This work demonstrates the compound's relevance in developing treatments against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Antituberculosis Agents

Andrés Jaso and associates (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, including compounds with structural similarities, for antituberculosis activity. Their findings underscore the importance of substituents on the quinoxaline nucleus and the carboxylate group for antimycobacterial efficacy (Jaso et al., 2005).

Cocrystals of Diastereoisomers

A study by A. Linden et al. (2006) on the cocrystallization of diastereoisomers of related 1,4-dihydropyridine derivatives provides insights into the structural aspects and potential modulatory properties of calcium channels. This research contributes to understanding the molecular arrangements and interactions within crystals of similar compounds (Linden et al., 2006).

作用機序

特性

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-8-6-12-15(17(23)14(8)18(24)25-2)10(7-13(22)21-12)9-4-3-5-11(19)16(9)20/h3-5,8,10,14H,6-7H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIQZFCTUFXIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)